

# An In-depth Technical Guide to Robtein (CAS No. 2679-65-4)

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## Compound of Interest

Compound Name: Robtein

Cat. No.: B016689

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## Executive Summary

**Robtein** (CAS No. 2679-65-4) is a naturally occurring chalcone, a class of compounds that form a central part of the flavonoid family. Its chemical structure, (E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-en-1-one, features multiple hydroxyl groups that are believed to be key to its potential biological activities. While specific research on **Robtein** is limited, extensive studies on structurally similar polyhydroxychalcones suggest significant therapeutic potential, particularly as an antioxidant and anti-inflammatory agent. This guide provides a comprehensive overview of the available technical data for **Robtein**, including its chemical and physical properties, a detailed synthesis protocol, and postulated biological activities and mechanisms of action based on related compounds. Experimental protocols for assessing its key bioactivities are also detailed to facilitate further research and drug development efforts.

## Chemical and Physical Properties

**Robtein** is a yellow powder with a molecular formula of C<sub>15</sub>H<sub>12</sub>O<sub>6</sub> and a molecular weight of 288.25 g/mol. It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	2679-65-4	Multiple
Molecular Formula	C15H12O6	Multiple
Molecular Weight	288.25 g/mol	Multiple
IUPAC Name	(E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-en-1-one	Multiple
Synonyms	2',3,4,4',5-Pentahydroxychalcone	Multiple
Appearance	Yellow powder	Multiple
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Multiple
Boiling Point (Predicted)	658.1 ± 55.0 °C	Multiple
Density (Predicted)	1.584 ± 0.06 g/cm <sup>3</sup>	Multiple

## Synthesis

**Robtein** can be synthesized via a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction of an appropriate acetophenone with a benzaldehyde.

## Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from general procedures for chalcone synthesis and can be applied for the preparation of **Robtein**.

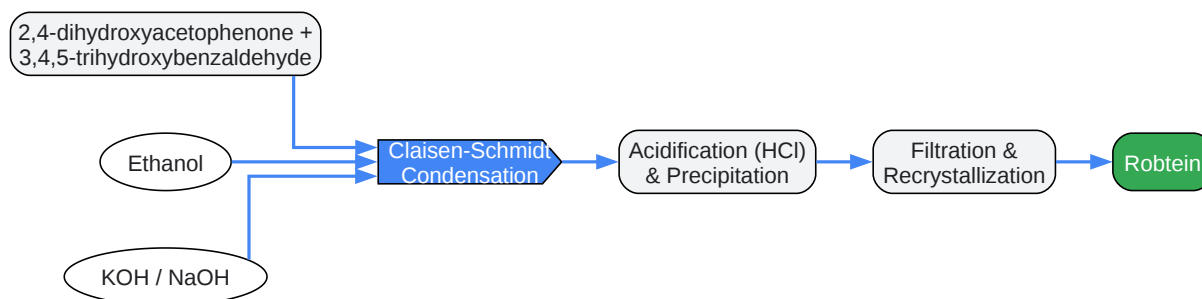
Materials:

- 2,4-dihydroxyacetophenone
- 3,4,5-trihydroxybenzaldehyde

- Ethanol
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), 10% solution
- Distilled water

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of 2,4-dihydroxyacetophenone and 3,4,5-trihydroxybenzaldehyde in ethanol.
- While stirring the solution at room temperature, slowly add a 40-60% aqueous solution of KOH or NaOH.
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically left to stir overnight.
- Upon completion, dilute the reaction mixture with cold water and acidify with a 10% HCl solution until a precipitate forms.
- Collect the solid precipitate by vacuum filtration and wash with cold distilled water until the filtrate is neutral.
- The crude **Robtein** can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
- Dry the purified product under vacuum to obtain **Robtein** as a yellow powder.



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Figure 1: Workflow for the synthesis of **Robtein**.

## Biological Activity and Mechanism of Action

While direct studies on **Robtein** (CAS No. 2679-65-4) are not extensively available, the biological activities of polyhydroxychalcones are well-documented. The presence of multiple hydroxyl groups on both aromatic rings of **Robtein** suggests it likely possesses significant antioxidant and anti-inflammatory properties.

### Antioxidant Activity

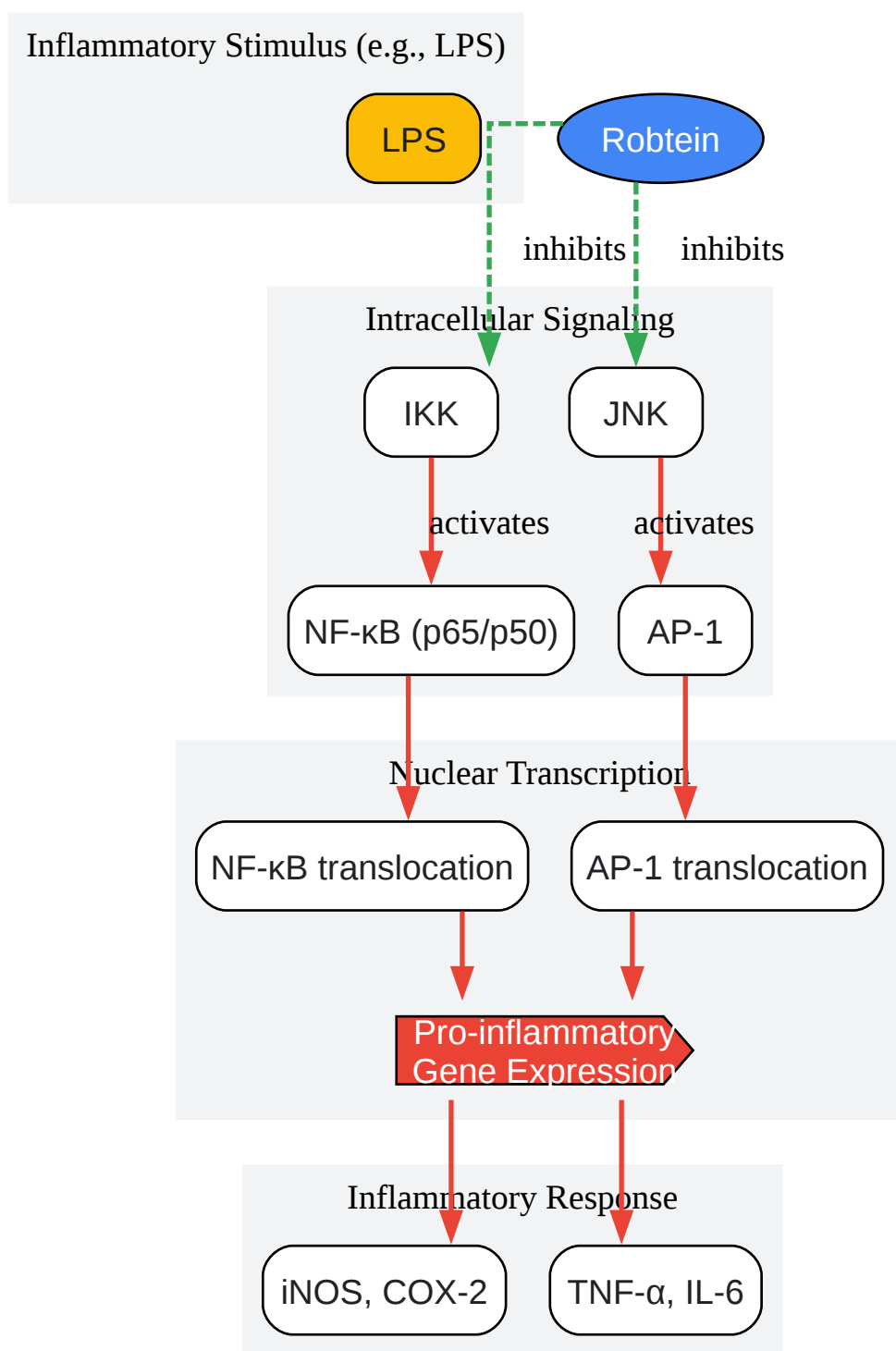
The antioxidant capacity of chalcones is attributed to their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals. The resulting phenoxy radicals are stabilized by resonance, making polyhydroxychalcones potent radical scavengers.

Postulated Mechanism: **Robtein** can neutralize reactive oxygen species (ROS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, thereby mitigating oxidative stress.

### Anti-inflammatory Activity

Chalcones have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Postulated Signaling Pathways: Based on studies of similar chalcones, **Robtein** may inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).<sup>[1]</sup> This is often achieved through the inhibition of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1), which are central regulators of the inflammatory response.<sup>[1]</sup>



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Figure 2: Postulated anti-inflammatory signaling pathway modulated by **Robtein**.

## Experimental Protocols for Biological Assays

The following are detailed protocols for assessing the potential antioxidant and anti-inflammatory activities of **Robtein**.

## DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

- **Robtein**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 100  $\mu$ M).
- Prepare a stock solution of **Robtein** in methanol and create a series of dilutions to test different concentrations.
- In a 96-well plate, add a fixed volume of the DPPH stock solution to each well.
- Add an equal volume of the different concentrations of **Robtein** solution to the wells.
- Include a blank (methanol only) and a positive control (ascorbic acid).
- Incubate the plate in the dark at room temperature for 20-30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.

- Calculate the percentage of radical scavenging activity using the formula: % Scavenging =  $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$
- Determine the IC50 value (the concentration of **Robtein** required to scavenge 50% of the DPPH radicals).

## Nitric Oxide (NO) Scavenging Assay (Anti-inflammatory Activity)

This assay measures the inhibition of nitric oxide production in a cell-free system.

Materials:

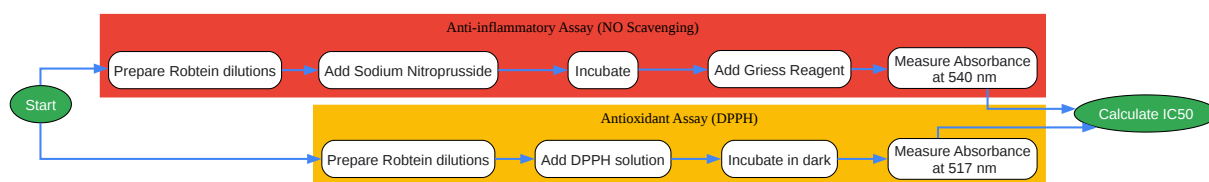
- **Robtein**
- Sodium nitroprusside
- Phosphate-buffered saline (PBS), pH 7.4
- Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **Robtein** in a suitable solvent (e.g., DMSO) and create serial dilutions in PBS.
- In a 96-well plate, mix the **Robtein** solutions with sodium nitroprusside solution in PBS.
- Incubate the mixture at room temperature for 150 minutes.
- After incubation, add Griess reagent to each well.
- Allow the color to develop for 10-15 minutes at room temperature.



- Measure the absorbance at 540 nm.
- Calculate the percentage of NO scavenging activity and the IC<sub>50</sub> value as described for the DPPH assay.



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Figure 3: General workflow for in vitro biological assays of **Robtein**.

## Conclusion and Future Directions

**Robtein** (CAS No. 2679-65-4) is a polyhydroxychalcone with significant, albeit largely unexplored, therapeutic potential. Based on the extensive research on structurally related compounds, it is likely to possess potent antioxidant and anti-inflammatory properties. The synthetic route via Claisen-Schmidt condensation is straightforward, allowing for the production of material for further investigation.

Future research should focus on:

- **Definitive Biological Screening:** Performing comprehensive in vitro and in vivo studies to confirm and quantify the antioxidant, anti-inflammatory, and potentially other biological activities of **Robtein**.
- **Mechanism of Action Elucidation:** Investigating the specific molecular targets and signaling pathways modulated by **Robtein** to understand its precise mechanism of action.

- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of **Robtein** to optimize its biological activity and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to begin exploring the therapeutic potential of this promising natural product.

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## References

- 1. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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